N-(1-(2-Benzoylethyl)-3-pyrrolidinyl)propionanilide
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Overview
Description
N-(1-(2-Benzoylethyl)-3-pyrrolidinyl)propionanilide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group, a pyrrolidine ring, and a propionanilide moiety. Its intricate molecular architecture makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2-Benzoylethyl)-3-pyrrolidinyl)propionanilide typically involves multi-step organic reactions. One common method includes the reaction of 2-benzoylethylamine with propionyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-pyrrolidinylamine under controlled conditions to yield the final compound. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1-(2-Benzoylethyl)-3-pyrrolidinyl)propionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol, acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1-(2-Benzoylethyl)-3-pyrrolidinyl)propionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including pain management and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-(2-Benzoylethyl)-3-pyrrolidinyl)propionanilide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Benzoylethyl)pyridinium chloride: This compound shares a similar benzoyl group and pyrrolidine ring but differs in its overall structure and functional groups.
N,N-Bis-(2-benzoylethyl)-methylamine: Another related compound with similar benzoyl groups but different amine functionalities.
Uniqueness
N-(1-(2-Benzoylethyl)-3-pyrrolidinyl)propionanilide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
CAS No. |
21787-48-4 |
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Molecular Formula |
C22H26N2O2 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[1-(3-oxo-3-phenylpropyl)pyrrolidin-3-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-22(26)24(19-11-7-4-8-12-19)20-13-15-23(17-20)16-14-21(25)18-9-5-3-6-10-18/h3-12,20H,2,13-17H2,1H3 |
InChI Key |
ARUCVIVHEKREBL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(C1)CCC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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